Cas no 11032-05-6 (6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI))
![6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI) structure](https://es.kuujia.com/scimg/cas/11032-05-6x500.png)
11032-05-6 structure
Nombre del producto:6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI)
6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI) Propiedades químicas y físicas
Nombre e identificación
-
- 6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI)
- 6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimeth
- Teleocidin B
- TELEOCIDINB-4
- (4S,7S,10R,13R)-13-ethenyl-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-di(propan-2-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-6H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one
- TELEOCIDINB
- Olivoretin D
- (4S,7S,10R,13R)-13-Ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-diisopropyl-6H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one
- Teleocidin B4
- 6H-BENZO(G)(1,4)DIAZONINO(7,6,5-CD)INDOL-6-ONE, 13-ETHENYL-1,3,4,5,7,8,10,11,12,13-DECAHYDRO-4-(HYDROXYMETHYL)-8,10,13-TRIMETHYL-7,10-BIS(1-METHYLETHYL)-, (4S,7S,10R,13R)-
- 27974YJ83L
- CCRIS 713
- Q27263555
- CHEMBL417692
- Olivoretine D
- 78474-55-2
- DTXSID40911580
- UNII-633532Z10M
- Teleocidin B-4
- CCRIS 8008
- telocidinB-4 4-hydroxymethyl-7,10-diisopropyl-8,10,13-trimethyl-13-vinyl-(4S,7S,10R,13R)-3,4,5,6,7,8,10,11,12,13-decahydro-1H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one
- Teleocidins
- 11032-05-6
- TELEOCIDIN B 4
- UNII-27974YJ83L
- 13-Ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-6H-benzo[g]diazonino[7,6,5-cd]indol-6-one
- hydroxymethyl-diisopropyl-trimethyl-vinyl-[?]one
- BRN 4726267
- PD119408
- 13-Ethenyl-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-di(propan-2-yl)-3,4,7,8,10,11,12,13-octahydro-1H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-ol
- TELEOCIDIN B4 [MI]
- SCHEMBL1278740
- 4-hydroxymethyl-7,10-diisopropyl-8,10,13-trimethyl-13-vinyl-(4S,7S,10R,13R)-3,4,5,6,7,8,10,11,12,13-decahydro-1H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one
- 6H-Benzo(g)(1,4)diazonino(7,6,5-cd)indol-6-one, 13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-, (4S-(4R*,7R*,10S*,13S*))-
- BDBM50064089
- Teleocidin
- 633532Z10M
- CHEBI:203905
- (6S,9S,14R,17R)-17-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one
- Teleocidin B1
- Teleocidin B-2
- Teleocidin B-3
-
- Renchi: InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)/t19-,25-,27-,28+/m0/s1
- Clave inchi: PEYTUVXFLCCGCC-YGHSORLUSA-N
- Sonrisas: OC[C@H]1NC(=O)[C@H](C(C)C)N(C)C2=C3C(=C4[C@](C=C)(C)CC[C@](C)(C(C)C)C4=C2)NC=C3C1
Atributos calculados
- Calidad precisa: 451.32
- Masa isotópica única: 451.32
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 33
- Cuenta de enlace giratorio: 4
- Complejidad: 753
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 68.4A^2
- Xlogp3: 6.5
Propiedades experimentales
- Denso: 1.0688 (rough estimate)
- Punto de fusión: 231.25°C
- Punto de ebullición: 559.37°C (rough estimate)
- Punto de inflamación: 357.7ºC
- índice de refracción: 1.7800 (estimate)
- Logp: 5.15400
6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI) Literatura relevante
-
Jeffrey D. Rudolf,Tyler A. Alsup,Baofu Xu,Zining Li Nat. Prod. Rep. 2021 38 905
-
J. E. Saxton Nat. Prod. Rep. 1986 3 353
-
J. E. Saxton Nat. Prod. Rep. 1985 2 49
-
Yudai Matsuda,Ikuro Abe Nat. Prod. Rep. 2016 33 26
-
J. E. Saxton Nat. Prod. Rep. 1990 7 191
Related Articles
-
Desarrollo de Inhibidores de Proteínas Quinasas para el Tratamiento del Cáncer: Avances y Perspectiv……Jun 24, 2025
-
Efectos de la S-Adenosil-L-metionina disulfato tosilato en la regulación de la metilación enzimáticaInhibidores de la quinasa dependiente de ciclina (CDK) en el tratamiento del cáncer: Avances y persp……Jun 25, 2025
-
Desarrollo de Inhibidores de Quinasa para Tratamiento de Cáncer: Avances Recientes en la Química Bio……Jun 24, 2025
-
Los inhibidores de la tirosina quinasa (ITKs) representan una revolución en la oncología molecular, ……Jun 25, 2025
-
El Poder Terapéutico del Extrato de Ginseng en la Medicina Tradicional China: Un Enfoque ActualizadoIntroducción al Diseño de Fármacos Basados en Fragmentos (FBDD) El Diseño de Fármacos Basados en Fra……Jun 27, 2025
11032-05-6 (6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI)) Productos relacionados
- 70497-14-2(Lyngbyatoxin)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
Proveedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Baoji Haoxiang Bio-technology Co.Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos

Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote